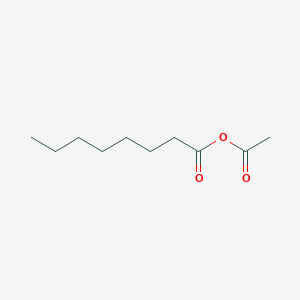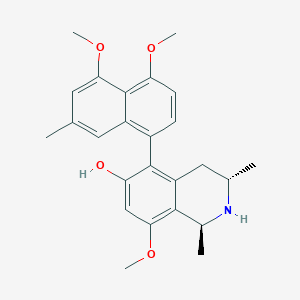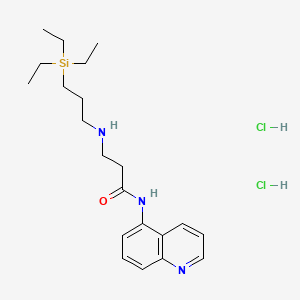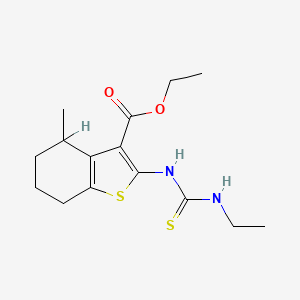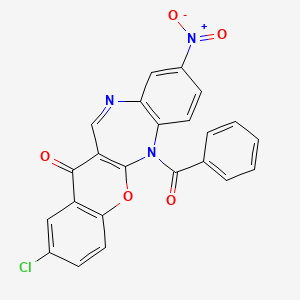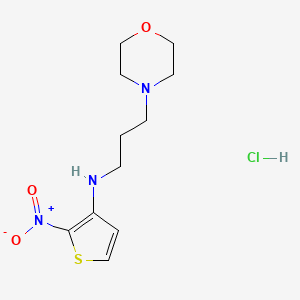
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a chemical compound with the molecular formula C11H18ClN3O3S It is known for its unique structure, which includes a morpholine ring, a propanamine chain, and a nitro-substituted thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride typically involves the reaction of morpholine with a suitable propanamine derivative, followed by the introduction of a nitro-substituted thiophene ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted thiophene compounds. These products can be further utilized in various applications depending on their chemical properties.
科学的研究の応用
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and propanamine chain can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- N-(3-morpholin-4-ylpropyl)-2-nitrothiophen-3-amine, hydrochloride
Uniqueness
Compared to other similar compounds, this compound is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
122777-91-7 |
|---|---|
分子式 |
C11H18ClN3O3S |
分子量 |
307.80 g/mol |
IUPAC名 |
N-(3-morpholin-4-ylpropyl)-2-nitrothiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3O3S.ClH/c15-14(16)11-10(2-9-18-11)12-3-1-4-13-5-7-17-8-6-13;/h2,9,12H,1,3-8H2;1H |
InChIキー |
SCGMMFSERXDCAT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC2=C(SC=C2)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


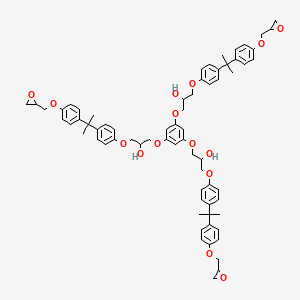
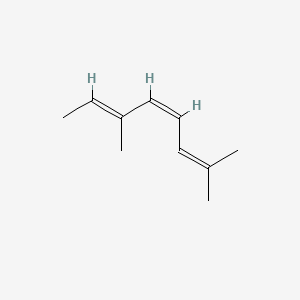
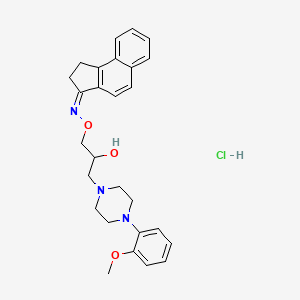


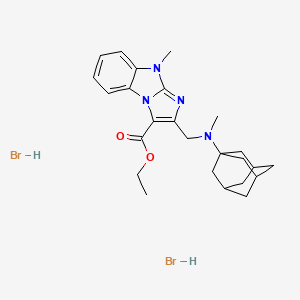
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
